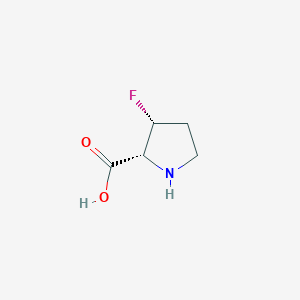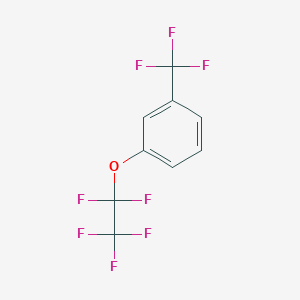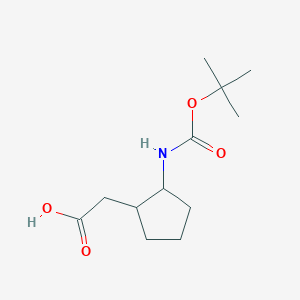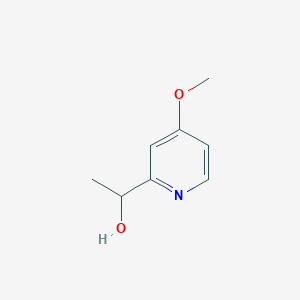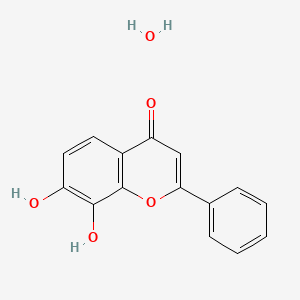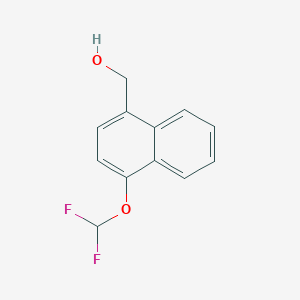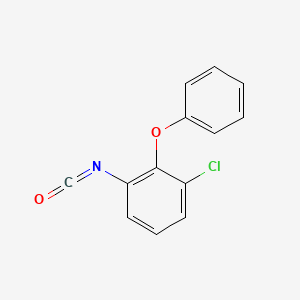
3-Chloro-2-phenoxy-phenylisocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-2-phenoxy-phenylisocyanate, also known as 3-chloro-2-phenoxybenzyl isocyanate, is a highly reactive chemical compound that is used in a variety of scientific research applications. It is an organic compound that belongs to the family of isocyanates, which are molecules that contain the isocyanate functional group. 3-Chloro-2-phenoxy-phenylisocyanate has a wide range of applications in the field of chemical synthesis, and it is also used in the production of pharmaceuticals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-2-phenoxy-phenylisocyanatehenoxy-phenylisocyanate is based on its ability to react with other molecules to form polyureas and polyurethanes. The reaction occurs when the isocyanate group of 3-Chloro-2-phenoxy-phenylisocyanatehenoxy-phenylisocyanate reacts with a primary amine group of another molecule, forming an amide bond. This reaction can be used to create a wide variety of polymeric materials with different properties and applications.
Biochemical and Physiological Effects
3-Chloro-2-phenoxy-phenylisocyanate is not known to have any direct biochemical or physiological effects. However, it is known to be a skin and eye irritant, and it can cause respiratory irritation in high concentrations. Therefore, it is important to take proper safety precautions when handling 3-Chloro-2-phenoxy-phenylisocyanatehenoxy-phenylisocyanate.
Advantages and Limitations for Lab Experiments
The main advantage of using 3-Chloro-2-phenoxy-phenylisocyanatehenoxy-phenylisocyanate in lab experiments is its high reactivity, which allows for a wide range of reactions to be conducted quickly and efficiently. Additionally, it is relatively inexpensive and easy to obtain, making it a cost-effective option for researchers. However, it is also important to note that 3-Chloro-2-phenoxy-phenylisocyanatehenoxy-phenylisocyanate is a skin and eye irritant, and it can cause respiratory irritation in high concentrations. Therefore, it is important to take proper safety precautions when handling 3-Chloro-2-phenoxy-phenylisocyanatehenoxy-phenylisocyanate.
Future Directions
The potential future directions for 3-Chloro-2-phenoxy-phenylisocyanatehenoxy-phenylisocyanate include the development of new polymeric materials with improved properties, such as increased strength and durability. Additionally, research could be conducted to explore the potential applications of 3-Chloro-2-phenoxy-phenylisocyanatehenoxy-phenylisocyanate in the medical and automotive fields. Finally, research could be conducted to identify new methods of synthesizing 3-Chloro-2-phenoxy-phenylisocyanatehenoxy-phenylisocyanate that are more efficient and cost-effective.
Synthesis Methods
3-Chloro-2-phenoxy-phenylisocyanate can be synthesized through a variety of methods. The most common method is the reaction of 3-Chloro-2-phenoxy-phenylisocyanatehenoxybenzene with phosgene in the presence of an acid catalyst such as p-toluenesulfonic acid or phosphoric acid. The reaction is typically carried out at temperatures of 80-100°C and pressures of 10-20 bar. The reaction yields a product with a purity of greater than 95%.
Scientific Research Applications
3-Chloro-2-phenoxy-phenylisocyanate is used in a variety of scientific research applications. It is commonly used in the synthesis of polyurethanes and polyureas, which are polymeric materials with a wide range of uses in the medical, automotive, and industrial fields. Additionally, 3-Chloro-2-phenoxy-phenylisocyanatehenoxy-phenylisocyanate is used in the synthesis of dyes, pharmaceuticals, and other industrial chemicals. It is also used in the synthesis of polyurethane coatings for medical devices and other products.
properties
IUPAC Name |
1-chloro-3-isocyanato-2-phenoxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO2/c14-11-7-4-8-12(15-9-16)13(11)17-10-5-2-1-3-6-10/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPJFXSIUCKFNIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=CC=C2Cl)N=C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

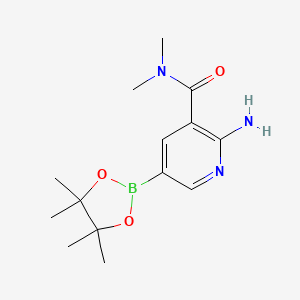
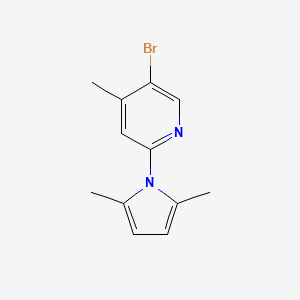
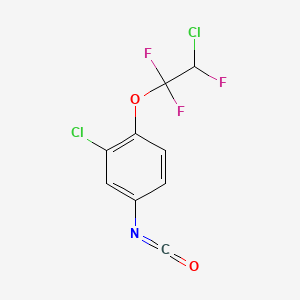
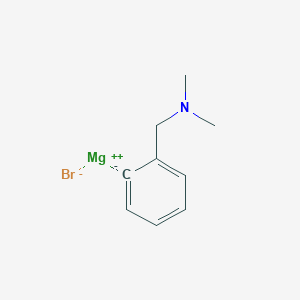
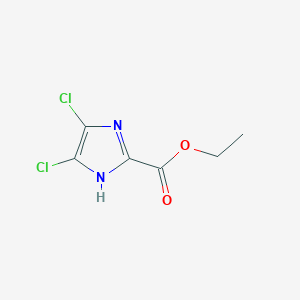

![2-Chloro-3-[3-(trifluoromethyl)phenyl]propionitrile](/img/structure/B6327145.png)
